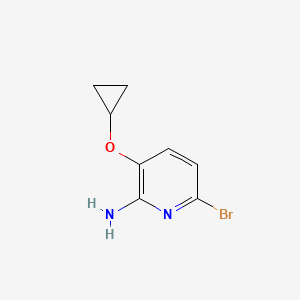![molecular formula C18H28N2O3Si B14804319 rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine](/img/structure/B14804319.png)
rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine: is a chemical compound with the molecular formula C18H28N2O3Si and a molecular weight of 348.51 g/mol . This compound is notable for its unique structure, which includes a nitropyridine moiety and a cyclohexenyl group substituted with a tert-butyldimethylsilyl (TBDMS) ether.
Preparation Methods
The synthesis of rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine typically involves multiple steps, including the protection of hydroxyl groups, cyclization, and nitration reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The TBDMS group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine involves its interaction with molecular targets, which can include enzymes and receptors. The nitropyridine moiety may participate in redox reactions, while the cyclohexenyl group can interact with hydrophobic regions of proteins. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar compounds to rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine include other nitropyridine derivatives and cyclohexenyl compounds. These compounds may share similar chemical properties but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a nitropyridine moiety with a TBDMS-protected cyclohexenyl group .
Properties
Molecular Formula |
C18H28N2O3Si |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-yl]oxysilane |
InChI |
InChI=1S/C18H28N2O3Si/c1-13-9-14(16-7-8-19-12-17(16)20(21)22)11-15(10-13)23-24(5,6)18(2,3)4/h7-8,11-13,15H,9-10H2,1-6H3 |
InChI Key |
DZZFKLWTWJBVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C(C1)C2=C(C=NC=C2)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B14804236.png)
![3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14804237.png)
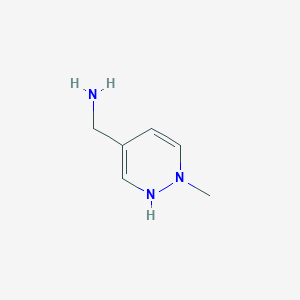
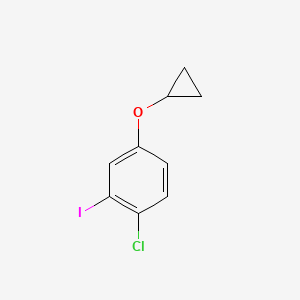
![4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid](/img/structure/B14804265.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
![N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14804272.png)
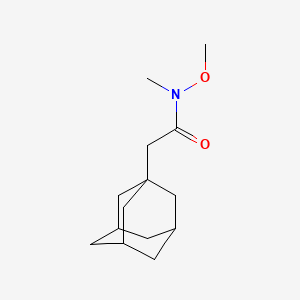
![tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate](/img/structure/B14804281.png)
![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B14804295.png)
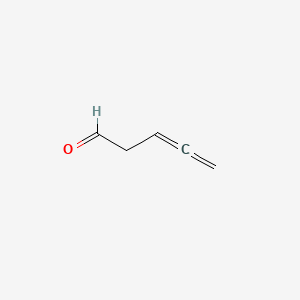

![2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole](/img/structure/B14804315.png)
